2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride
Overview
Description
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C8H6ClF3O2S. It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: A common method for synthesizing 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride involves starting with 2,2,2-Trifluoro-1-phenylethane-1-thiol. This thiol is reacted with chlorine gas in the presence of acetic acid, leading to the formation of the desired sulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonyl Thiols: Formed by reaction with thiols.
Scientific Research Applications
2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive compared to non-fluorinated analogs.
Comparison with Similar Compounds
2,2,2-Trifluoroethane-1-sulfonyl chloride: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a sulfonyl chloride group.
Uniqueness: 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a phenyl group, which confer distinct reactivity and properties. The trifluoromethyl group increases the compound’s electrophilicity, while the phenyl group provides additional stability and potential for further functionalization.
Properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S/c9-15(13,14)7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRRNCPWUOABIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601704-23-7 | |
Record name | 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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